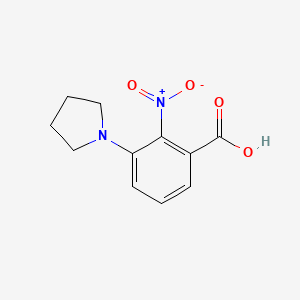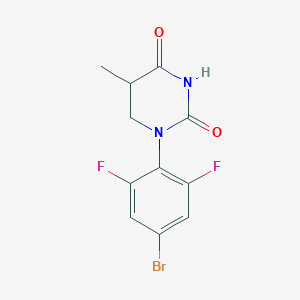
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is a chemical compound with the molecular formula C11H16F3NO5 and a molecular weight of 299.24 g/mol . It is an intermediate in the production of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia.
准备方法
The synthesis of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide involves multiple steps, starting from the appropriate sugar derivatives. The key steps include the trifluoroacetylation of the amino group and the acetylation of the hydroxyl group. The reaction conditions typically involve the use of trifluoroacetic anhydride and acetic anhydride in the presence of a base such as pyridine. Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a simpler amine group.
Substitution: The acetyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is primarily used in the synthesis of Daunorubicin, which has significant applications in medicine, particularly in cancer treatment. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it is used in research to study the mechanisms of action of anthracycline antibiotics and their effects on cancer cells. In the industry, it is utilized in the large-scale production of Daunorubicin and related compounds.
作用机制
The mechanism of action of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is closely related to its role as an intermediate in Daunorubicin synthesis. Daunorubicin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair.
相似化合物的比较
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is unique due to its specific functional groups, which make it an ideal intermediate for Daunorubicin synthesis. Similar compounds include:
- Methyl 2,3,6-Trideoxy-3-(trifluoroacetyl)amino-L-lyxo-hexopyranoside 4-Acetate
- Methyl 4-O-acetyl-2,3,6-trideoxy-3-(2,2,2-trifluoro-1-hydroxyethylidene)amino-L-lyxo-hexopyranoside These compounds share similar structural features but differ in their specific functional groups and reactivity.
属性
分子式 |
C11H16F3NO5 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC 名称 |
[(2S,3S,6R)-6-methoxy-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C11H16F3NO5/c1-5-9(20-6(2)16)7(4-8(18-3)19-5)15-10(17)11(12,13)14/h5,7-9H,4H2,1-3H3,(H,15,17)/t5-,7?,8+,9+/m0/s1 |
InChI 键 |
XMAFQPWDTCGCJH-XMUOSADRSA-N |
手性 SMILES |
C[C@H]1[C@H](C(C[C@@H](O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
规范 SMILES |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)




![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)

